(3-Methoxythiophene-2,5-diyl)bis(trimethylstannane)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxythiophene-2,5-diyl)bis(trimethylstannane) typically involves the reaction of 3-methoxythiophene with trimethyltin chloride in the presence of a catalyst . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for (3-Methoxythiophene-2,5-diyl)bis(trimethylstannane) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(3-Methoxythiophene-2,5-diyl)bis(trimethylstannane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The trimethylstannane groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
(3-Methoxythiophene-2,5-diyl)bis(trimethylstannane) has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (3-Methoxythiophene-2,5-diyl)bis(trimethylstannane) involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes . This interaction can influence the electronic properties of the metal center, leading to various chemical and physical effects .
Comparison with Similar Compounds
Similar Compounds
(3,3’-Difluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane): Similar in structure but contains fluorine atoms instead of a methoxy group.
(3,4-Difluorothiophene-2,5-diyl)bis(trimethylstannane): Another similar compound with fluorine atoms at different positions on the thiophene ring.
Uniqueness
(3-Methoxythiophene-2,5-diyl)bis(trimethylstannane) is unique due to the presence of the methoxy group, which can influence its reactivity and electronic properties compared to its fluorinated counterparts . This makes it particularly useful in specific applications where these properties are desirable .
Properties
Molecular Formula |
C11H22OSSn2 |
---|---|
Molecular Weight |
439.8 g/mol |
IUPAC Name |
(3-methoxy-5-trimethylstannylthiophen-2-yl)-trimethylstannane |
InChI |
InChI=1S/C5H4OS.6CH3.2Sn/c1-6-5-2-3-7-4-5;;;;;;;;/h2H,1H3;6*1H3;; |
InChI Key |
IXGYNRQAJGSQQU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(SC(=C1)[Sn](C)(C)C)[Sn](C)(C)C |
Origin of Product |
United States |
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